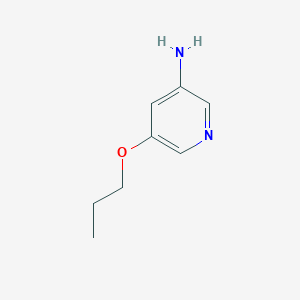

5-Propoxypyridin-3-amine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are ubiquitous, finding applications as solvents, reagents, and, most importantly, as key structural components in pharmaceuticals and agrochemicals. The presence of the nitrogen atom renders the pyridine ring electron-deficient, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. This inherent reactivity allows for the introduction of a wide variety of functional groups, making substituted pyridines highly sought-after intermediates in multi-step syntheses.

The Aminopyridine Motif in Chemical Research

The introduction of an amino group to the pyridine ring to form an aminopyridine significantly enhances its chemical versatility and biological relevance. The amino group can act as a nucleophile, a base, or a directing group in further chemical transformations. nih.gov In medicinal chemistry, the aminopyridine scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to the incorporation of the aminopyridine motif into a wide range of drug candidates with diverse therapeutic applications.

Rationale for Investigating 5-Propoxypyridin-3-amine as a Building Block

The specific substitution pattern of this compound, with an amino group at the 3-position and a propoxy group at the 5-position, offers distinct advantages for its use as a synthetic building block. The amino group provides a reactive handle for a variety of coupling reactions, such as amide bond formation and palladium-catalyzed cross-coupling reactions. The propoxy group, on the other hand, can influence the molecule's solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design. This dual functionalization allows for the regioselective construction of more complex molecules, making it a valuable intermediate in the synthesis of targeted libraries of compounds for biological screening. rsc.org

Historical Context of Related Chemical Scaffolds

The development of synthetic methodologies for functionalized pyridines has a rich history, evolving from classical condensation reactions to modern transition-metal-catalyzed cross-coupling methods. The Buchwald-Hartwig amination, for instance, has become a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines, including derivatives of this compound. nih.govrsc.org The strategic use of such reactions has allowed chemists to systematically explore the chemical space around the aminopyridine core, leading to the discovery of compounds with fine-tuned properties.

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound and its analogues primarily focuses on its application as a key intermediate in the synthesis of biologically active molecules. A significant area of investigation is its use in the preparation of kinase inhibitors, which are a major class of therapeutic agents for the treatment of cancer and other diseases. The aminopyridine core can serve as a scaffold to which various substituents are attached to optimize binding affinity and selectivity for specific kinase targets. Research objectives often include the development of efficient and scalable synthetic routes to access these complex molecules and the systematic exploration of structure-activity relationships (SAR) to identify lead compounds for further development. rsc.org

Interactive Data Tables

Below are tables summarizing key information about this compound and a related derivative, illustrating its role as a synthetic precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1563533-46-9 | aaronchem.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂O | aaronchem.comuni.lu |

| Molecular Weight | 152.19 g/mol | aaronchem.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | FSMNREXQFCTCAI-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Table 2: Synthesis and Properties of a Derivative of this compound

| Compound Name | Synthesis Method | Key Reagents | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃) | Source |

| N-(3-Chloropyridin-4-yl)-6-propoxypyridin-3-amine | Buchwald-Hartwig amination | 5-bromo-2-propoxypyridine (B1292393), 4-amino-3-chloropyridine, Pd(OAc)₂, X-Phos, Cs₂CO₃ | 71.6–72.6 | δ 8.35 (s, 1H), 8.10–8.07 (m, 2H), 7.48 (dd, J = 6.0, 3.0 Hz, 1H), 6.80 (d, J = 6.0 Hz, 1H), 6.60 (d, J = 6.0 Hz, 1H), 6.45 (br, 1H), 4.25 (t, J = 6.9, Hz, 2H), 1.87–1.75 (m, 2H), 1.03 (t, J = 7.2, Hz, 3H) | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

5-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMNREXQFCTCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Propoxypyridin 3 Amine and Its Derivatives

Retrosynthetic Analysis for the 5-Propoxypyridin-3-amine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C-N bond of the amine group. This suggests a reductive amination pathway where a ketone or aldehyde precursor is reacted with an amine. youtube.comyoutube.com Another key disconnection is at the C-O bond of the propoxy group, pointing towards an etherification reaction.

A logical retrosynthetic approach for this compound would involve two main disconnections:

C-N Bond Disconnection: This breaks the bond between the pyridine (B92270) ring and the amino group. This leads back to a 5-propoxypyridine derivative with a suitable leaving group at the 3-position and an ammonia (B1221849) equivalent. Reductive amination is a common forward reaction for this transformation. youtube.com

C-O Bond Disconnection: This severs the ether linkage of the propoxy group. This suggests a precursor like 3-amino-5-hydroxypyridine and a propyl halide or other propylating agent. Williamson ether synthesis is a classic forward reaction for this step.

Direct Synthesis Routes

Direct synthesis of this compound can be achieved through several methods, primarily involving the formation of the amino and propoxy functionalities on the pyridine ring.

Amination Processes in Pyridine Chemistry

Introducing an amino group onto a pyridine ring can be accomplished through various amination reactions. The Chichibabin reaction, a classic method, involves the direct amination of pyridines using sodium amide. youtube.com However, this reaction typically occurs at the 2- or 4-positions and its regioselectivity can be unpredictable for substituted pyridines. youtube.com

A more controlled approach involves the use of pre-functionalized pyridines. For instance, a halogenated pyridine can undergo nucleophilic aromatic substitution (SNAr) with an amine source. nih.gov Recent advancements have also explored photochemical methods for the C3-amination of pyridines via Zincke imine intermediates, offering a mild and regioselective route. chemrxiv.org

Alkylation Strategies for Propoxy Installation

The propoxy group is typically introduced via an O-alkylation reaction. The Williamson ether synthesis is a widely used method where an alkoxide, formed from a hydroxypyridine, reacts with a propyl halide. scirp.org For 3-hydroxypyridine, O-alkylation is generally favored over N-alkylation of the pyridone tautomer. tandfonline.comselcuk.edu.tr The reaction can be carried out using a base like sodium hydride or potassium carbonate in a suitable solvent. Alternative methods include using epoxides as alkylating agents in the presence of Lewis acids. tandfonline.comselcuk.edu.trresearchgate.net

Precursor Reactants and Reaction Conditions

The synthesis of this compound relies on carefully selected precursors and optimized reaction conditions.

| Precursor Reactant(s) | Reagents and Conditions | Product | Reference(s) |

| 3-Aminopyridine (B143674) | 1. Di-tert-butyldicarbonate (Boc₂O) 2. n-BuLi, Electrophilic halogen source | N-Boc-3-amino-4-halopyridines | nih.gov |

| 3-Amino-4-halopyridines | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkylated 3-amino-4-halopyridines | acs.orgnih.gov |

| 3-Hydroxypyridine | Propyl halide, Base (e.g., K₂CO₃) | 3-Propoxypyridine | scirp.org |

| 2-Alkylfurylketones | Ammonia, Heat | 3-Hydroxy-2-alkylpyridines | cdnsciencepub.com |

Transition Metal-Catalyzed Coupling Reactions in Aminopyridine Synthesis

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the synthesis of complex aminopyridines.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netbeilstein-journals.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines, including those involving pyridine scaffolds. researchgate.netnih.gov

In the context of this compound synthesis, a key strategy involves the coupling of a halogenated propoxypyridine with an amine source. For example, 5-bromo-2-propoxypyridine (B1292393) can be coupled with anilines in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., Cs₂CO₃) to yield N-aryl-6-propoxypyridin-3-amines. nih.govrsc.org This methodology has been successfully employed for the multigram scale synthesis of related compounds. rsc.org

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like X-Phos or rac-BINAP are often effective in promoting the desired coupling. nih.govrsc.org The reaction conditions, including the choice of base and solvent, must also be optimized for each specific substrate combination.

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Reference(s) |

| 5-Bromo-2-propoxypyridine | 2-Chloroaniline | Pd(OAc)₂, X-Phos, Cs₂CO₃ | N-(2-chlorophenyl)-6-propoxypyridin-3-amine | nih.govrsc.org |

| Aryl bromides | 2-Aminopyrimidine | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxide | N-aryl-pyrimidin-2-amine derivatives | nih.gov |

| 2-Bromopyridines | Volatile amines | Pd(OAc)₂, dppp, Sodium tert-butoxide | N-alkyl-2-aminopyridines | researchgate.net |

| 2,4-Dichloropyridine | Anilines | Palladium catalyst | 4-Chloro-N-phenylpyridin-2-amines | researchgate.net |

Intramolecular Heck-Type Cyclization for Annulation

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic systems. wikipedia.orgrsc.org This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org While direct examples for the synthesis of this compound using this method are not prevalent in the searched literature, the principles of intramolecular Heck-type cyclization are broadly applicable to the formation of pyridine-based structures.

The process typically begins with the oxidative addition of an aryl or alkenyl halide to a palladium(0) complex. This is followed by the insertion of an alkene into the newly formed carbon-palladium bond, creating a key carbon-carbon bond. wikipedia.org The reaction is highly tolerant of various functional groups, making it suitable for use in complex syntheses. wikipedia.org For instance, a notable application of this reaction is in the synthesis of pyridine-fused benzoxepine (B8326511) derivatives, where it proceeds with high regioselectivity and stereoselectivity. researchgate.net

The success of the intramolecular Heck reaction is often dependent on the reaction pathway, which can be neutral, cationic, or anionic. princeton.edu The choice of pathway can be influenced by the nature of the halide and the addition of salts. For example, aryl halides typically react via the neutral pathway, but the addition of silver salts can direct the reaction through a cationic pathway. princeton.edu

Other Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of substituted pyridines. researchgate.net The Suzuki-Miyaura cross-coupling, in particular, has been effectively used to synthesize 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids. nih.gov This reaction is valued for its tolerance of a wide array of functional groups and generally provides good yields. nih.gov

The Buchwald-Hartwig amination is another crucial palladium-catalyzed method for forming C-N bonds, often employed in the synthesis of aminopyridines from halopyridines. nih.govrsc.org This reaction has seen extensive development, leading to highly efficient catalytic systems capable of coupling a diverse range of amines and aryl halides. rsc.orgacs.org The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. rsc.org

Furthermore, palladium-catalyzed C(sp3)-C(sp3) coupling reactions have been developed to access arylethylamine scaffolds, which are structurally related to pyridin-3-amine derivatives. frontierspecialtychemicals.com These reactions couple N,N-dialkylaminomethyltrifluoroborate salts with various (chloromethyl)aryls and have been optimized for the synthesis of (pyridin-3-yl)ethylamine derivatives. frontierspecialtychemicals.com

Ligand and Catalyst System Optimization

For instance, in the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0) is an effective catalyst. nih.gov In other systems, ligands such as BippyPhos have demonstrated broad substrate scope for the N-arylation of indoles and the selective monoarylation of ammonia. acs.org

The optimization of catalyst systems also involves considering the base and solvent. In the coupling of five-membered heteroaryl halides with amines, a synergistic combination of a moderate-strength base like NaOTMS and a deactivation-resistant GPhos-supported palladium catalyst has proven effective. nih.gov Similarly, a soluble DBU/NaTFA dual-base system has been successfully used in the palladium-catalyzed amidation and amination of (hetero)aryl chlorides. researchgate.net

The electronic and steric properties of the ligands play a crucial role. For example, in the α-arylation of ketones, tailoring the imine chelate of pyridinium (B92312) amidate (PYA) ligands can significantly enhance the activity and selectivity of the palladium catalyst. rsc.org The ability of ligands to flexibly adjust their donor properties can be beneficial in processes involving both oxidative addition and reductive elimination steps. rsc.org

| Catalyst System | Reaction Type | Application | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura Coupling | Synthesis of 5-aryl-2-methylpyridin-3-amines | nih.gov |

| GPhos-supported Pd / NaOTMS | C-N Cross-Coupling | Coupling of five-membered heteroaryl halides with amines | nih.gov |

| Pd/IPr | Suzuki, Kumada, Negishi Coupling | C4-selective cross-coupling of 2,4-dichloropyridines | nih.gov |

| [Pd(cinnamyl)Cl]₂ / BippyPhos | N-Arylation | N-arylation of indoles and monoarylation of ammonia | acs.org |

Other Catalytic Approaches for Aminopyridine Synthesis

Beyond palladium catalysis, other transition metals and catalytic systems are employed in the synthesis of aminopyridines. Copper-catalyzed methods, for example, have been developed for the substitution of halides with amines in heteroaromatic systems. nih.gov

Metal-free catalytic systems have also emerged as a viable alternative. For instance, the N-alkylation of 2-aminopyridines with 1,2-diketones can be achieved using BF₃·OEt₂ as a catalyst under aerobic conditions. acs.org This method proceeds through the formation of an iminium-keto intermediate. acs.org

Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), provide a direct route to imidazo[1,2-a]pyridines from aminopyridines, aldehydes, and isocyanides. beilstein-journals.org This reaction can be catalyzed by strong Brønsted acids like phosphotungstic acid (HPW), offering a greener alternative to traditional Lewis acid catalysts. beilstein-journals.org

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. wikipedia.org This approach is crucial for introducing the desired propoxy and amine functionalities onto the pyridine ring. A common strategy involves the conversion of an alcohol to a halide, which can then be displaced by a nucleophile. acs.org

For example, a hydroxyl group on the pyridine ring can be converted into a better leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride, respectively. ub.edu This sulfonate ester can then undergo nucleophilic substitution with a propyl amine to introduce the propoxy group or with an amine source to install the amino group. The conversion of alcohols to alkyl halides can also be achieved using reagents like triphenylphosphine (B44618) in combination with a halogen source (e.g., I₂, Br₂, Cl₂). scribd.com

These interconversions are essential for accessing a wide variety of substituted pyridines from more readily available starting materials. kashanu.ac.ir

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) | ub.edu |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | ub.edu |

| Alcohol (-OH) | Ph₃P, I₂ | Iodide (-I) | scribd.com |

| Mesylate (-OMs) | LiCl, DMF | Chloride (-Cl) | ub.edu |

Regioselectivity and Stereoselectivity in Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound. In pyridine chemistry, the position of substitution is highly influenced by the electronic nature of the ring and the directing effects of existing substituents. researchgate.net

For instance, the direct C-H functionalization of pyridine often targets the C2 position due to the directing effect of the nitrogen atom. researchgate.net Achieving functionalization at other positions, such as C3 or C4, can be more challenging and often requires specific strategies. researchgate.netsemanticscholar.org One approach to achieve C4-alkylation involves the use of a blocking group to direct the reaction to the desired position. semanticscholar.org

In the context of palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For example, a Pd/IPr catalytic system has been shown to be effective for the C4-selective Suzuki, Kumada, and Negishi cross-couplings of 2,4-dichloropyridines. nih.gov

Stereoselectivity is particularly important when creating chiral centers. Asymmetric intramolecular Heck reactions, for instance, can be used to establish tertiary or quaternary stereocenters with high enantioselectivity through the use of chiral palladium catalysts. wikipedia.orgprinceton.edu Similarly, the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can produce C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. acs.org

Green Chemistry Principles Applied to Aminopyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. univpancasila.ac.idacs.org These principles are increasingly being applied to the synthesis of aminopyridines and other heterocyclic compounds. justdial.com

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions are a prime example of atom-economical processes. dntb.gov.ua

Use of Safer Solvents and Reagents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ethanol, or conducting reactions under solvent-free conditions. mdpi.com The use of non-toxic and recyclable catalysts, like phosphotungstic acid in the GBB-3CR, is another important aspect. beilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org The use of microwave irradiation can often accelerate reactions, reducing reaction times and energy usage. researchgate.net

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify synthetic routes and reduce waste. acs.org Enzymatic reactions are particularly useful in this regard due to their high specificity. acs.org

By incorporating these principles, chemists can develop more sustainable and efficient methods for the synthesis of this compound and related compounds.

Considerations for Large-Scale Chemical Preparation

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates careful consideration of several critical factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Key aspects include process optimization, safety protocols, and waste management.

A significant challenge in scaling up synthesis is managing reaction conditions that were feasible in a laboratory setting but may pose risks or become inefficient at an industrial scale. For instance, the Buchwald-Hartwig amination, a common method for synthesizing derivatives of this compound, often requires elevated temperatures and the use of specialized catalysts and ligands. nih.govnih.gov While effective on a smaller scale, these conditions can lead to challenges in heat transfer and mixing when scaled up, potentially affecting yield and purity. researchgate.net

Process Optimization and Safety:

To address these challenges, continuous flow processes using microreactors have emerged as a revolutionary approach for the industrial synthesis of related compounds. This technology offers precise temperature control, which is crucial for preventing thermal degradation and minimizing side reactions. For example, maintaining a reaction temperature of 130°C ± 2°C has been shown to be critical. Continuous flow systems also facilitate enhanced heat and mass transfer, significantly reducing reaction times, in some cases from hours to a few hours.

The choice of base and solvent is another area where optimization is crucial. While strong bases like cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOt-Bu) are effective, their handling on a large scale requires stringent safety measures. nih.gov Automated quenching systems can be integrated into continuous flow processes to immediately neutralize excess base, thereby minimizing the formation of byproducts.

Waste Management and Environmental Impact:

Industrial-scale chemical synthesis generates significant waste streams that must be managed responsibly to minimize environmental impact. The choice of solvents, reagents, and purification methods directly influences the type and volume of waste produced. Traditional batch processing often involves large volumes of solvents for reaction and purification steps like column chromatography, which can be difficult and costly to recycle or dispose of. rsc.org

The adoption of continuous flow processes can contribute to more sustainable manufacturing by reducing solvent usage and enabling easier separation and recycling of catalysts and unreacted starting materials. Furthermore, developing synthetic routes that minimize the number of steps and avoid the use of hazardous reagents is a key principle of green chemistry that is highly relevant to the large-scale production of this compound and its derivatives. researchgate.net

A comparative analysis of different synthetic methodologies highlights the trade-offs between yield, cost, safety, and environmental impact. For example, while traditional nucleophilic substitution reactions may be less expensive in terms of starting materials, they can suffer from lower yields and the generation of more waste compared to more modern, catalyst-driven processes.

The table below summarizes key parameters for different synthetic approaches that have been explored for compounds related to this compound, illustrating the considerations for large-scale production.

| Parameter | Laboratory-Scale Batch Synthesis | Large-Scale Continuous Flow Synthesis |

| Reaction Vessel | Heavy-wall pressure tube nih.govrsc.org | Microreactors |

| Catalyst System | Pd(OAc)₂ / X-Phos nih.govnih.gov | Palladium on carbon (Pd/C) |

| Catalyst Loading | 3-5 mol% nih.gov | 1.5 mol% |

| Base | Cs₂CO₃, NaOt-Bu nih.gov | Automated quenching of excess base |

| Temperature Control | Reflux (e.g., 110°C) nih.gov | Precision control (e.g., 130°C ± 2°C) |

| Reaction Time | 5-24 hours nih.gov | 2-3 hours |

| Purification | Column chromatography rsc.org | In-line filtration and separation |

| Reported Yield | 66-93% nih.govnih.gov | 92% |

| Scale | Gram to multi-gram scale nih.govnih.govrsc.org | 50 kg pilot-scale trial |

Table 1: Comparison of Synthetic Approaches

Ultimately, the successful large-scale preparation of this compound and its derivatives hinges on a multi-faceted approach that integrates optimized reaction conditions, robust safety protocols, and environmentally conscious waste management strategies. The transition from batch to continuous manufacturing represents a significant advancement in achieving these goals, offering a pathway to more efficient, safer, and greener chemical production.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 5-propoxypyridin-3-amine possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This localization of electrons confers basic and nucleophilic properties to the pyridine nitrogen. wikipedia.org

Basicity and Salt Formation

Similar to other pyridine derivatives, the nitrogen atom of this compound can act as a base, accepting a proton from an acid to form a pyridinium (B92312) salt. wikipedia.orgyoutube.com The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The presence of the electron-donating amino and propoxy groups is expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine (pKa of the conjugate acid is 5.25). wikipedia.orglibretexts.org This increased basicity facilitates the formation of stable salts with various acids, a property that can be utilized to improve the solubility of the compound in aqueous media. libretexts.org For instance, reaction with hydrochloric acid would yield 5-propoxypyridinium-3-amine chloride. youtube.com

The formation of such salts is a common strategy in medicinal chemistry to enhance the stability and bioavailability of drug candidates. libretexts.org The process involves the protonation of the basic amine nitrogen by an acid, leading to the formation of an ammonium (B1175870) salt which is typically a crystalline solid with increased water solubility. youtube.comlibretexts.org

Quaternization Reactions

The nucleophilic pyridine nitrogen can react with alkyl halides in a process known as quaternization to form quaternary ammonium salts. wikipedia.orgtue.nl This reaction, often referred to as the Menshutkin reaction, involves the SN2 attack of the tertiary amine (the pyridine nitrogen) on the alkyl halide, resulting in the formation of a positively charged quaternary ammonium ion. tue.nlresearchgate.net For example, treatment of this compound with an alkyl halide like methyl iodide would yield N-methyl-5-propoxypyridin-3-aminium iodide. The rate of this reaction is influenced by factors such as the nature of the alkyl halide, the solvent, and the temperature. tue.nlmdpi.com The formation of a positive charge on the ring in the resulting pyridinium salt increases the reactivity of the pyridine ring towards both oxidation and reduction. wikipedia.org

Coordination Chemistry with Metal Centers

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with various metal centers. libretexts.org The nitrogen atom can donate its electron pair to a metal cation, forming a coordinate covalent bond. The ability of pyridine and its derivatives to form stable complexes with a wide range of transition metals is well-documented. libretexts.orgmdpi.com For instance, copper(II) has been shown to react with quinaldinate and secondary amines to form five-coordinate complexes. mdpi.com The specific coordination mode and the stability of the resulting complex depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. nih.gov

Reactivity of the Primary Amino Group

The primary amino group (-NH2) at the 3-position of the pyridine ring is a key site of chemical reactivity, primarily exhibiting nucleophilic character. msu.edu

Nucleophilic Acylation: Amide and Sulfonamide Formation

The primary amino group of this compound readily undergoes nucleophilic acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. umich.edulibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org A base, such as pyridine or triethylamine (B128534), is often added to neutralize the hydrogen halide byproduct. mnstate.eduwikipedia.org

Similarly, reaction with sulfonyl chlorides yields sulfonamides. wikipedia.orglibretexts.org This reaction is analogous to amide formation and is a common method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. wikipedia.orgnih.gov The formation of a sulfonamide derivative can also be used as a classical method to characterize primary amines, as the resulting sulfonamides are often crystalline solids with distinct melting points. wikipedia.org

Table 1: Examples of Nucleophilic Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acetyl chloride | Amide |

| This compound | Benzenesulfonyl chloride | Sulfonamide |

Reactions with Aldehydes and Ketones: Imine Formation

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.comlibretexts.orglibretexts.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.comlibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the imine product by removing the water as it is formed. chemistrysteps.com

The rate of imine formation is pH-dependent, with the optimal pH generally being mildly acidic (around 4-5). libretexts.orglibretexts.org At low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl intermediate, which is a poor leaving group. libretexts.orglibretexts.org

Table 2: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| This compound | Ketone (e.g., Acetone) | Imine (Schiff Base) |

Diazotization Reactions and Transformations of Diazonium Salts

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). googleapis.com This reaction converts the amino group into a diazonium salt, a highly versatile intermediate. sigmaaldrich.com

The resulting 5-propoxypyridin-3-diazonium salt is a reactive species that can undergo a variety of subsequent transformations, known as Sandmeyer and related reactions, to introduce a wide range of functional groups onto the pyridine ring. sigmaaldrich.com Although specific studies on this compound are not extensively documented, the general reactivity of aromatic diazonium salts suggests the following potential transformations:

Replacement by Halides: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) would yield the corresponding 3-chloro-, 3-bromo-, or 3-iodo-5-propoxypyridine.

Replacement by a Cyano Group: Reaction with copper(I) cyanide (CuCN) would introduce a cyano group, forming 5-propoxypyridine-3-carbonitrile.

Replacement by a Hydroxyl Group: Heating the diazonium salt solution would lead to its replacement by a hydroxyl group, affording 5-propoxypyridin-3-ol.

Replacement by a Hydrogen Atom (Deamination): Reaction with hypophosphorous acid (H₃PO₂) can be used to remove the amino group and produce 3-propoxypyridine.

These transformations highlight the synthetic utility of the diazonium salt of this compound as a gateway to a diverse array of substituted pyridine derivatives.

Alkylation to Secondary, Tertiary Amines, and Quaternary Ammonium Salts

The primary amino group of this compound can be alkylated to form secondary, tertiary, and quaternary ammonium salts. libretexts.org This reactivity is characteristic of primary amines and proceeds via nucleophilic substitution reactions with alkyl halides or other alkylating agents.

Direct alkylation with one equivalent of an alkyl halide can be challenging to control and often leads to a mixture of mono-, di-, and even poly-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. libretexts.org

Formation of Secondary and Tertiary Amines: To achieve selective mono- or di-alkylation, specific synthetic strategies are often employed. Reductive amination, for instance, provides a more controlled method for preparing secondary and tertiary amines. youtube.comopenstax.org This would involve reacting this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride. youtube.comopenstax.org

Formation of Quaternary Ammonium Salts: Exhaustive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide, will lead to the formation of the corresponding quaternary ammonium salt. cymitquimica.com These salts are permanently charged, regardless of the pH of their solution. cymitquimica.com Quaternary ammonium salts derived from pyridines have applications as antimicrobial agents and phase-transfer catalysts. cymitquimica.com

| Alkylation Product | General Structure | Method of Formation |

| Secondary Amine | R-NH-C₅H₃N(OPr) | Controlled alkylation or reductive amination |

| Tertiary Amine | R₂N-C₅H₃N(OPr) | Further alkylation or reductive amination |

| Quaternary Ammonium Salt | [R₃N⁺-C₅H₃N(OPr)]X⁻ | Exhaustive alkylation |

Oxidation Reactions of the Amino Group

The amino group of this compound is susceptible to oxidation. The oxidation of 3-aminopyridine (B143674) derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of 3-aminopyridine with peroxomonophosphoric acid has been shown to yield 3,3′-azoxypyridine. libretexts.org The use of other oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) could potentially oxidize the amino group to a nitroso or nitro group. ambeed.com

It is important to note that the pyridine ring itself can be sensitive to oxidation, and therefore, careful selection of reaction conditions is necessary to achieve selective oxidation of the amino group.

Reactivity of the Propoxy Ether Linkage

The propoxy group in this compound is a relatively stable ether linkage. However, under certain conditions, it can undergo cleavage.

Ether Cleavage Reactions

The ether linkage in aryl alkyl ethers, such as this compound, can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). openstax.org The reaction proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, making the adjacent carbon atoms more electrophilic. The halide ion then acts as a nucleophile, attacking the less sterically hindered alkyl carbon (in this case, the propyl group), leading to the formation of a phenol (B47542) and an alkyl halide.

For this compound, acidic cleavage would be expected to yield 5-amino-pyridin-3-ol and 1-iodopropane (B42940) or 1-bromopropane. The C(aryl)-O bond is significantly stronger and less prone to cleavage.

Stability and Degradation Pathways

The stability of the propoxy group is influenced by pH. While generally stable, the ether linkage can be susceptible to hydrolysis under strongly basic conditions. ambeed.com This would result in the formation of 5-aminopyridin-3-ol (B1272046) and propanol (B110389). The compound is reported to be more stable in acidic conditions (pH 2-4). For long-term storage, polar aprotic solvents like DMSO are recommended over protic solvents such as methanol (B129727) to minimize degradation. ambeed.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. cymitquimica.com The nitrogen atom in the ring deactivates it towards electrophilic attack. However, the presence of activating substituents can facilitate EAS reactions.

In this compound, both the amino group and the propoxy group are electron-donating and therefore activating. The amino group is a particularly strong activating group. Both are ortho, para-directing. The positions ortho and para to the amino group are 2, 4, and 6. The positions ortho and para to the propoxy group are 4 and 6.

Considering the combined directing effects and the inherent reactivity of the pyridine ring, electrophilic substitution is most likely to occur at the positions activated by both groups, which are positions 4 and 6. The inherent deactivation of the pyridine ring means that vigorous reaction conditions may still be required for some electrophilic aromatic substitutions. cymitquimica.com For example, halogenation or nitration would likely occur at the 4 or 6 positions.

| Position on Pyridine Ring | Influence of Amino Group (at C3) | Influence of Propoxy Group (at C5) | Overall Activation/Deactivation |

| 2 | Ortho (Activating) | - | Activated |

| 4 | Para (Activating) | Ortho (Activating) | Strongly Activated |

| 6 | Ortho (Activating) | Para (Activating) | Strongly Activated |

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic Aromatic Substitution (SNA) is a fundamental reaction class for aromatic compounds, particularly those that are electron-poor. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. dalalinstitute.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this intermediate and thus accelerate the reaction. masterorganicchemistry.com

The this compound molecule can participate in SNA reactions primarily through the action of its primary amino group, which serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom can attack electron-deficient aromatic or heteroaromatic rings that are substituted with good leaving groups (e.g., halogens, nitro groups). While the pyridine ring of this compound itself is generally deactivated towards external nucleophiles due to the presence of electron-donating amino and propoxy groups, the molecule as a whole can readily act as the nucleophilic component in an SNA reaction.

The reactivity of the amine allows for the formation of new carbon-nitrogen bonds, a key step in the synthesis of more complex molecules. For instance, it can react with activated halo-pyridines, -pyrimidines, or -benzenes under conditions that facilitate SNA. d-nb.info The use of a base is often employed to deprotonate the amine or its salt, enhancing its nucleophilicity. d-nb.info

Table 1: Representative SNA Reactions with this compound as Nucleophile

| Electrophile (Activated System) | Leaving Group | Potential Product Structure |

|---|---|---|

| 2,4-Dinitrochlorobenzene | -Cl | N-(2,4-dinitrophenyl)-5-propoxypyridin-3-amine |

| 2-Fluoronitrobenzene | -F | N-(2-nitrophenyl)-5-propoxypyridin-3-amine |

| 2,4,5-Trichloropyrimidine | -Cl (at C4) | N-(2,5-dichloropyrimidin-4-yl)-5-propoxypyridin-3-amine |

Ring-Opening and Rearrangement Reactions

Ring-Opening Reactions

The pyridine ring is an aromatic heterocycle characterized by significant resonance stabilization energy. Consequently, it is thermodynamically stable and resistant to ring-opening reactions under typical laboratory conditions. Such transformations generally require extreme conditions or highly specific reagents designed to overcome the aromaticity, such as catalytic hydrogenation at high pressure and temperature, or reaction with exceptionally strong nucleophiles following N-alkylation to form a less stable pyridinium salt. For this compound, no standard ring-opening reactions are documented under common synthetic protocols.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. The primary amino group of this compound is a key functional group that can initiate such transformations.

A plausible, though not explicitly documented for this specific compound, transformation is the Demjanov rearrangement . This reaction involves the treatment of a primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. berhamporegirlscollege.ac.in In aliphatic systems, this intermediate is highly unstable and loses dinitrogen gas (N₂) to form a carbocation, which can then rearrange to a more stable carbocation before being trapped by a nucleophile (like water). berhamporegirlscollege.ac.in

For an aromatic amine like this compound, the resulting aryldiazonium salt is more stable but can still serve as a precursor for rearrangement under specific conditions or, more commonly, for substitution reactions (see Section 3.7). If a rearrangement were to occur following diazotization, it would likely involve a more complex pathway than a simple 1,2-shift, but the initial formation of the diazonium intermediate is a classic reaction of primary aromatic amines.

Other named rearrangements associated with primary amides (Hofmann rearrangement) or oximes (Beckmann rearrangement) are not directly applicable to this compound itself but could be relevant to its derivatives after transformation of the amino group. byjus.commasterorganicchemistry.com

Derivatization Strategies for Structural Modification

The functional groups of this compound offer multiple handles for structural modification, making it a versatile scaffold for building a library of related compounds. Derivatization can be targeted at the primary amine, the pyridine ring nitrogen, or the aromatic ring itself.

Derivatization of the Primary Amino Group

The primary amine is the most reactive site for many derivatization reactions.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy to protect the amino group or to introduce new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, though controlling the degree of alkylation (to form secondary, tertiary, or even quaternary ammonium salts) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products.

Diazotization: As mentioned previously, treatment with nitrous acid converts the primary amine to a diazonium salt (-N₂⁺). This intermediate is exceptionally useful as the diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles in reactions such as the Sandmeyer (CuX), Schiemann (F⁻), and Gattermann (Cu/HX) reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines.

A variety of specialized reagents are used for the derivatization of amines, often to enhance their detection in analytical methods like HPLC or mass spectrometry, a testament to the broad reactivity of the amine group. nih.gov

Table 2: Common Derivatization Reagents for the Amino Group

| Reagent Class | Example Reagent | Resulting Functional Group | Purpose |

|---|---|---|---|

| Acyl Halide | Acetyl chloride | Amide | Protection, structural modification |

| Sulfonyl Chloride | Dansyl chloride | Sulfonamide | Fluorescence labeling, analysis nih.gov |

| Chloroformate | Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) | Carbamate | Protection, fluorescence labeling nih.gov |

| Isothiocyanate | Phenyl isothiocyanate | Thiourea | Derivatization for HPLC analysis scribd.com |

| Aldehyde | o-Phthalaldehyde (B127526) (OPA) | Isoindole | Fluorogenic labeling for analysis nih.gov |

Derivatization of the Pyridine Ring

N-Oxidation: The pyridine nitrogen can be oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine-N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary pyridinium salt. This transformation introduces a permanent positive charge, significantly activating the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's structure. udel.edu

The ¹H NMR spectrum of 5-Propoxypyridin-3-amine provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propoxy group and the amine group.

The protons on the pyridine ring (H-2, H-4, H-6) are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. chemicalbook.com The exact chemical shifts and coupling patterns (doublets, triplets, or combinations thereof) depend on their position relative to the amino and propoxy substituents. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. docbrown.info

The propoxy group protons would present as three distinct signals in the upfield region: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-). docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on structural analysis and typical chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine H-2 | ~8.0-8.2 | d (doublet) | ~2-3 | 1H |

| Pyridine H-4 | ~7.0-7.2 | dd (doublet of doublets) | ~8-9, ~2-3 | 1H |

| Pyridine H-6 | ~7.8-8.0 | d (doublet) | ~8-9 | 1H |

| -NH₂ | ~3.5-5.0 | br s (broad singlet) | N/A | 2H |

| -O-CH₂-CH₂-CH₃ | ~3.9-4.1 | t (triplet) | ~6-7 | 2H |

| -O-CH₂-CH₂-CH₃ | ~1.7-1.9 | sextet | ~7 | 2H |

| -O-CH₂-CH₂-CH₃ | ~0.9-1.1 | t (triplet) | ~7 | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. udel.edu For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the propoxy side chain.

The pyridine ring carbons generally resonate in the downfield region (δ 110-160 ppm). elsevierpure.com The carbons directly attached to the nitrogen (C-2, C-6) and the electronegative oxygen of the propoxy group (C-5) will be the most deshielded. The carbons of the propoxy group will appear in the upfield region of the spectrum. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on structural analysis and typical chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~135-140 |

| Pyridine C-3 | ~140-145 (Attached to -NH₂) |

| Pyridine C-4 | ~120-125 |

| Pyridine C-5 | ~150-155 (Attached to -OPr) |

| Pyridine C-6 | ~130-135 |

| -O-CH₂-CH₂-CH₃ | ~65-70 |

| -O-CH₂-CH₂-CH₃ | ~20-25 |

| -O-CH₂-CH₂-CH₃ | ~10-15 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-2 with H-4, H-4 with H-6) and between the adjacent methylene and methyl groups of the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the direct assignment of a proton signal to its corresponding carbon signal, for example, linking the -O-CH₂- proton triplet at ~4.0 ppm to the carbon signal at ~68 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). columbia.edu This is crucial for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation from the H-4 proton to the carbons C-2, C-3, C-5, and C-6, confirming its position on the ring. It would also show a key correlation between the -O-CH₂- protons of the propoxy group and the C-5 carbon of the pyridine ring, confirming the location of the ether linkage. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.net For this compound (C₈H₁₂N₂O), the expected exact mass of the neutral molecule is 152.09496 Da. In a typical HRMS experiment using a soft ionization technique, the compound would be observed as a protonated molecule, [M+H]⁺. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the theoretical value with high precision (typically within 5 ppm). nih.gov

Table 3: HRMS Data for the Protonated Molecule [M+H]⁺

| Ion | Formula | Calculated m/z | Type |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 | Protonated Molecule |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like aminopyridines. libretexts.org The process involves creating a fine spray of a sample solution in a strong electric field, which generates gas-phase ions with minimal fragmentation. scripps.edu In positive ion mode, ESI-MS of this compound would be expected to produce a prominent base peak corresponding to the protonated molecule, [M+H]⁺, at m/z 153.1. nih.gov

By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS), characteristic fragment ions can be generated. Potential fragmentation pathways could include the loss of the propoxy group as propanol (B110389) or propene, providing further structural confirmation.

Fragmentation Pathway Analysis

Mass spectrometry provides significant insights into the molecular structure of this compound through the analysis of its fragmentation patterns. Upon ionization, the molecular ion ([M]+) is formed, and its subsequent fragmentation can be predicted based on the stability of the resulting fragments. For amines, the molecular ion peak is typically an odd number, and for this compound (C8H12N2O), the predicted monoisotopic mass is 152.09496 Da. uni.lumiamioh.edu

The fragmentation of related amine compounds often involves several key pathways:

α-Cleavage: This is a predominant fragmentation mode for aliphatic amines. miamioh.edu It involves the cleavage of a bond adjacent to the nitrogen atom. In the case of this compound, this could involve the propoxy chain. The largest alkyl group is preferentially lost. miamioh.edu

Loss of Alkyl Radicals: Fragmentation can occur through the loss of methyl, ethyl, or propyl radicals from the molecular ion. nih.gov

Ring Cleavage: The pyridine ring itself can undergo cleavage, although this is generally less favorable for aromatic systems due to their stability. arizona.edu

A proposed fragmentation pathway for this compound would likely initiate with the formation of the molecular ion. Subsequent α-cleavage at the propoxy group could lead to the loss of a propyl radical (CH3CH2CH2•), resulting in a fragment ion. Alternatively, cleavage could occur within the propoxy chain, leading to the loss of an ethyl or methyl radical. The stability of the resulting carbocations and radical species dictates the most probable fragmentation routes. lcms.czlibretexts.org

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 153.10224 | 131.2 |

| [M+Na]+ | 175.08418 | 139.1 |

| [M-H]- | 151.08768 | 133.2 |

| [M+NH4]+ | 170.12878 | 150.7 |

| [M+K]+ | 191.05812 | 137.4 |

| [M+H-H2O]+ | 135.09222 | 124.5 |

| [M+HCOO]- | 197.09316 | 155.5 |

| [M+CH3COO]- | 211.10881 | 178.2 |

| [M+Na-2H]- | 173.06963 | 138.6 |

| [M]+ | 152.09441 | 131.3 |

| [M]- | 152.09551 | 131.3 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

The process of preparing suitable microcrystals for techniques like serial femtosecond X-ray crystallography has been developed for complex molecules like bacterial copper amine oxidase. nih.gov This involves methods like mechanical crushing of larger crystals and seeding to produce uniformly sized microcrystals. nih.gov Such techniques could be applicable to this compound to obtain high-quality diffraction data. The resulting electron density maps allow for the unambiguous assignment of atomic positions and can reveal conformational heterogeneity within the crystal lattice. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. edinst.com These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

N-H Vibrations: As a primary amine, this compound would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The presence of two bands distinguishes it from secondary amines, which show only one N-H stretch. spectroscopyonline.com

C-H Vibrations: C-H stretching vibrations from the propyl group and the pyridine ring would appear around 3000 cm⁻¹. These are often more pronounced in Raman spectra. americanpharmaceuticalreview.com

C-N Vibrations: The C-N stretching vibrations would be present in the fingerprint region of the spectrum.

C-O-C Vibrations: The ether linkage of the propoxy group will have characteristic C-O-C stretching bands.

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic ring stretching and bending modes. For example, ring modes are often observed in the 1250 to 1550 cm⁻¹ region in Raman spectra. americanpharmaceuticalreview.com

It is important to note that intermolecular interactions, such as hydrogen bonding, can influence the position and shape of the vibrational bands, particularly the N-H stretches. umsl.edu Different crystalline forms, or polymorphs, of the same compound can also exhibit distinct IR and Raman spectra due to differences in molecular packing and intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 | IR, Raman |

| N-H Bend (scissoring) | 1590-1650 | IR | |

| N-H Wag | Broad, around 650-900 | IR | |

| Alkyl Group | C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |

| C=C and C=N Ring Stretch | 1400-1600 | IR, Raman | |

| Ether | C-O-C Stretch | 1000-1300 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can be used for both qualitative and quantitative analysis.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the pyridine ring and the amine and propoxy substituents. Aromatic systems, like pyridine, typically exhibit strong absorption bands in the UV region. The presence of substituents like the amino and propoxy groups, which have non-bonding electrons, can cause a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε), known as bathochromic and hyperchromic shifts, respectively. nih.gov

Studies on similar aromatic amines show that the position and intensity of absorption bands are sensitive to the solvent polarity and pH. nih.gov For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). technologynetworks.com For mixtures of compounds, derivative spectroscopy can be employed to resolve overlapping spectral features. technologynetworks.com

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the separation, identification, and purification of organic compounds like this compound.

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. libretexts.orgyoutube.com In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). youtube.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, which is a polar compound due to the amine group, a polar stationary phase like silica gel would be used. The mobile phase would typically be a mixture of a less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. youtube.com It operates on the same principles as TLC, but the stationary phase is packed into a vertical glass column. Flash chromatography is an air-pressure accelerated version of column chromatography that allows for faster and more efficient separations.

For the purification of this compound, a silica gel column would be appropriate. The crude mixture is loaded onto the top of the column, and the eluent is passed through the column. youtube.com The components of the mixture move down the column at different rates depending on their polarity and are collected in separate fractions.

Due to the basic nature of the amine group, it can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and tailing of the peak. biotage.com To mitigate this, a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the eluent to neutralize the acidic sites on the silica. biotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which provides a more suitable environment for the purification of basic amines. biotage.com A solvent system such as hexanes/ethyl acetate (B1210297) has been successfully used for the flash column chromatography purification of a related compound, N-(2-chlorophenyl)-6-propoxypyridin-3-amine. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. Given the compound's structure—a polar aromatic amine—reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this method, the stationary phase is nonpolar (e.g., C18 or C8 silica), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The analysis of aromatic amines by HPLC can present challenges, such as poor peak shape due to the interaction of the basic amine group with residual silanols on the silica support. To mitigate this, mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid are often added to suppress silanol activity and ensure protonation of the amine, leading to sharper, more symmetrical peaks.

Detection is commonly performed using a UV detector. The pyridine ring provides a chromophore that absorbs UV light, although the absorption maximum and intensity may necessitate derivatization for trace-level analysis. thermoscientific.fr For quantitative analysis of primary amines without a strong native chromophore, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to attach a highly UV-absorbent or fluorescent moiety, significantly enhancing detection sensitivity. thermoscientific.fr Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial for ensuring the method is simple, precise, and accurate. nih.gov Purity levels exceeding 99.5% for pyridine derivatives can be reliably confirmed using a well-developed HPLC method.

Below is an interactive table detailing typical starting parameters for an HPLC analysis of this compound.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution (e.g., starting at 10% B, ramping to 90% B) allows for the separation of impurities with varying polarities. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns ensuring efficient separation. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | The amount of sample introduced onto the column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 254 nm or the compound's λmax) and can provide spectral data to assess peak purity. |

| Derivatization (optional) | Pre-column with OPA/FMOC-Cl | For trace quantification, enhances UV or fluorescence response. thermoscientific.fr |

Electrochemical Methods for Redox Property Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. These techniques provide insight into the oxidation and reduction potentials of the molecule, revealing how its structural features influence its electronic behavior. The redox activity of this compound is primarily associated with the amino group and the electron system of the pyridine ring.

The oxidation potential of the amino group is significantly modulated by the electronic effects of the substituents on the pyridine ring. The propoxy group (-OPr) at the 5-position is an electron-donating group (EDG) through resonance, increasing the electron density on the pyridine ring. This increased electron density makes the molecule easier to oxidize compared to unsubstituted 3-aminopyridine (B143674). Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing, which tends to increase the oxidation potential. The interplay of these effects determines the final redox potential.

Studies on related heterocyclic systems, such as phosphaferrocenes, have demonstrated that substituents on the ring can significantly shift redox potentials. nih.gov For instance, the position of a chlorine atom on an aryl fragment was found to influence the reduction potential of 1,2-diphosphaferrocenes. nih.gov Similarly, the complexation of metal ions by ligands can drastically alter the electrode potential, often rendering the metal center redox inactive, a crucial aspect in preventing toxic redox cycling in biological systems. researchgate.net The electrode potential of an iron(III) complex, for example, can be shifted to be highly negative upon chelation, preventing its participation in Fenton chemistry. researchgate.net The lone pair electrons on the nitrogen atoms of this compound make it a potential ligand for metal ions, and its electrochemical properties would be fundamental in understanding the behavior of its metal complexes.

A typical CV experiment would involve dissolving this compound in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) and scanning the potential to observe oxidative and reductive events.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Compound | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Notes |

|---|---|---|---|

| This compound | ~ +0.85 V vs. Ag/AgCl | Not typically observed | The irreversible oxidation corresponds to the amino group. The potential is lower than that of 3-aminopyridine due to the electron-donating propoxy group. |

| 3-Aminopyridine (Reference) | ~ +1.05 V vs. Ag/AgCl | Not typically observed | Serves as a baseline to illustrate the electronic effect of the C5-propoxy substituent. |

Chiral Analysis Techniques for Enantiomeric Purity (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, it serves as a valuable scaffold for the synthesis of more complex, chiral derivatives. mdpi.com Chirality can be introduced by, for example, reactions at the amino group with a chiral reagent or by synthesizing a derivative that contains a stereocenter elsewhere in the molecule. For these chiral derivatives, establishing enantiomeric purity is critical, and this is predominantly achieved using chiral analysis techniques, most notably chiral HPLC.

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are the more common approach and function by forming transient, diastereomeric complexes with the enantiomers, which have different interaction energies and are therefore eluted at different times.

A significant challenge in the analysis of amine derivatives, including those of this compound, can be the lack of a strong chromophore for UV detection. nih.gov In such cases, a pre-column derivatization step is essential. nih.govcat-online.com An achiral, chromophore-bearing reagent (e.g., para-toluenesulfonyl chloride or 9-fluorenylmethyl chloroformate) is reacted with the chiral amine derivative. thermoscientific.frnih.gov This reaction creates a new molecule with strong UV absorbance, making sensitive detection possible, while the chiral center from the original amine is retained, allowing for separation on the CSP. The development of such a method requires validation for precision, linearity, and accuracy to quantify the enantiomeric excess (e.e.). nih.govnih.gov

Table 3: Illustrative Chiral HPLC Method for a Hypothetical Chiral Derivative of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Analyte | N-(1-phenylethyl)-5-propoxypyridin-3-amine (Hypothetical Chiral Derivative) | A derivative where the amino group has been reacted with racemic 1-phenylethylamine, creating two enantiomers. |

| Column (CSP) | Chiralpak® AD-H or similar polysaccharide-based CSP | The chiral stationary phase provides stereospecific interactions required for enantiomeric separation. nih.gov |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) | A normal-phase eluent system. Diethylamine is often added to improve the peak shape of basic analytes. |

| Flow Rate | 0.7 mL/min | Optimized to achieve good resolution between the enantiomeric peaks. |

| Temperature | 25 °C | Controlled temperature for run-to-run reproducibility. |

| Detection | UV at 254 nm | Detection of the aromatic rings in the derivative. |

| Expected Outcome | Two baseline-separated peaks corresponding to the (R)- and (S)-enantiomers. The ratio of their areas determines the enantiomeric excess (e.e.). |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. rsc.org These calculations solve the Schrödinger equation for a given molecular system, providing insights into its behavior and characteristics.

Electronic Structure and Bonding Analysis

To analyze the electronic structure and bonding of 5-Propoxypyridin-3-amine, methods like Density Functional Theory (DFT) would typically be employed. This analysis would involve:

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which indicates the distribution of charge across the molecule.

Bond Order Analysis: Calculating the strength and nature (single, double, or partial double bond) of the covalent bonds within the molecule, such as the C-N bonds in the pyridine (B92270) ring and the C-O bond of the ether linkage.

Without specific studies on this compound, it is not possible to provide a data table of calculated atomic charges or bond orders.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. pressbooks.publumenlearning.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. uci.edu

HOMO and LUMO Analysis: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics point to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the electron-rich pyridine ring and the amino group, suggesting these are primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring.

A lack of published calculations means that a table of HOMO-LUMO energies and reactivity descriptors for this compound cannot be compiled.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for experimental characterization. diva-portal.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netlibretexts.org For this compound, distinct signals would be predicted for the protons and carbons of the propoxy group, the pyridine ring, and the amine group. For example, the protons of the CH₂ group adjacent to the ether oxygen would be expected at a different chemical shift than the terminal CH₃ group. docbrown.info

IR Spectroscopy: Infrared spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. mdpi.com Key predicted peaks for this compound would include N-H stretching vibrations for the amine group, C-O-C stretching for the ether linkage, and C=N/C=C stretching vibrations characteristic of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. gaussian.comsharif.edu The predicted spectrum for this compound would likely show absorptions corresponding to π→π* and n→π* transitions within the pyridine ring system.

Without specific computational outputs, a table of predicted spectroscopic data cannot be generated.

Reaction Mechanism Elucidation

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions, helping to understand how reactants are converted into products. rsc.org

Transition State Analysis and Energy Barriers